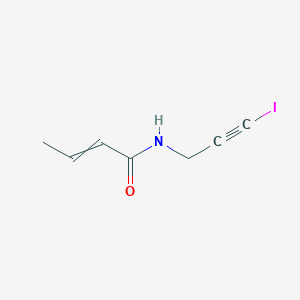
N-(3-Iodoprop-2-yn-1-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Iodoprop-2-yn-1-yl)but-2-enamide is a chemical compound known for its unique structure and properties. It is a member of the carbamate family and is widely used in various industries due to its antifungal and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-yn-1-yl)but-2-enamide typically involves the reaction of 3-iodoprop-2-yn-1-ol with but-2-enamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves the use of advanced equipment and techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodoprop-2-yn-1-yl)but-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-(3-Iodoprop-2-yn-1-yl)but-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including antifungal and antimicrobial properties.
Industry: Used as a preservative and antifungal agent in various industrial products, including paints, coatings, and personal care products
Mechanism of Action
The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of fungi and microbes through disruption of their cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the synthesis of essential cellular components .
Comparison with Similar Compounds
N-(3-Iodoprop-2-yn-1-yl)but-2-enamide can be compared with other similar compounds, such as:
3-Iodo-2-propynyl butylcarbamate: Another member of the carbamate family with similar antifungal and antimicrobial properties
Iodopropynyl butylcarbamate: Widely used as a preservative and antifungal agent in various products
The uniqueness of this compound lies in its specific structure and the range of applications it offers in different fields .
Properties
CAS No. |
62899-30-3 |
|---|---|
Molecular Formula |
C7H8INO |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
N-(3-iodoprop-2-ynyl)but-2-enamide |
InChI |
InChI=1S/C7H8INO/c1-2-4-7(10)9-6-3-5-8/h2,4H,6H2,1H3,(H,9,10) |
InChI Key |
PJFHZCMGIXECHG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)NCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)
![4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile](/img/structure/B14519070.png)

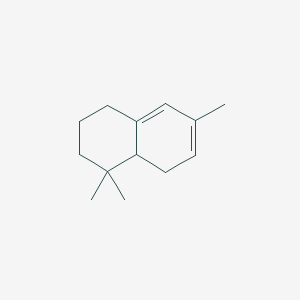
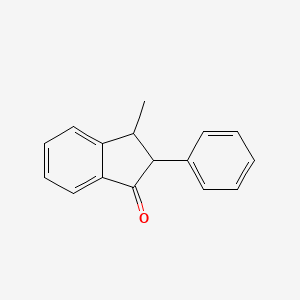
![1-({1-Butoxy-3-[(2-ethylhexyl)oxy]propan-2-YL}oxy)tetradecane](/img/structure/B14519085.png)
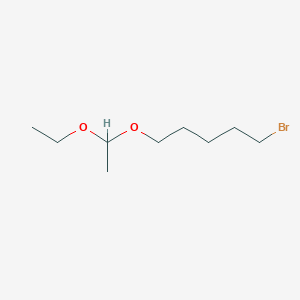
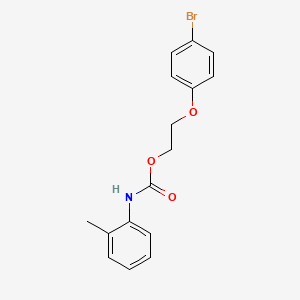
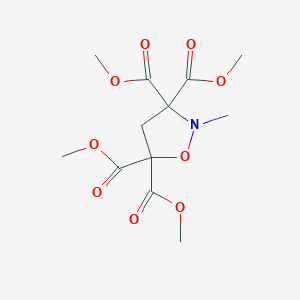
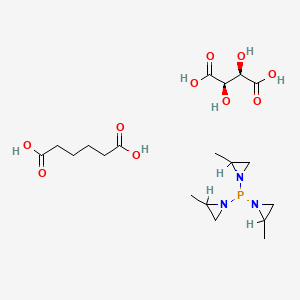
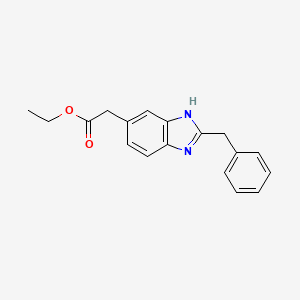
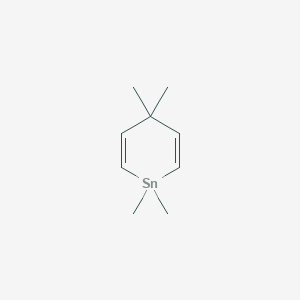
![5-(4-Methylphenyl)-2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14519129.png)
![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one](/img/structure/B14519133.png)
